Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Description
Historical Context and Discovery Timeline
The development of this compound is closely tied to the evolution of hetero-Diels-Alder chemistry, particularly reactions involving nitroso compounds. The foundational work in nitroso hetero-Diels-Alder reactions began in the late 1940s with pioneering studies by Wichterle and Arbuzov, who first reported reactions using alkyl- or arylnitroso dienophiles. However, the specific development of acylnitroso dienophiles, which would eventually lead to compounds like this compound, came later.
A significant breakthrough occurred in the early 1970s when Kirby and Sweeny demonstrated selective reactions of acylnitroso compounds with cyclic dienes. By the 1980s, G.W. Kirby and colleagues had established methodologies for the formation and reactions of C-nitrosoformate esters, which they described as "a new class of transient dienophiles". Their seminal work, published in 1985, detailed how the oxidation of N-hydroxycarbamic esters (ROCONHOH) with periodate in the presence of conjugated dienes yielded N-alkoxycarbonyl-3,6-dihydro-2H-1,2-oxazines. This discovery laid the groundwork for the synthesis of compounds like this compound.
The specific compound this compound gained prominence in the synthetic chemistry community during the 1990s and early 2000s, as researchers recognized its value as a versatile synthetic intermediate. Patents and publications from this period demonstrate its increasing importance in pharmaceutical synthesis pathways. By the 2010s, the compound had been fully characterized and was being utilized in various synthetic applications, with continued refinement of its preparation methods.
Table 1: Timeline of Key Developments Related to this compound
Nomenclature and IUPAC Classification
The systematic IUPAC name this compound provides detailed structural information about this compound. Breaking down this name reveals its chemical architecture:
- "Benzyl" refers to the phenylmethyl group (C₆H₅CH₂-) attached to the carboxylate oxygen.
- "2-oxa-3-azabicyclo[2.2.1]hept-5-ene" describes the core bicyclic structure:
- "2-oxa" indicates an oxygen atom at position 2 of the bicyclic system.
- "3-aza" indicates a nitrogen atom at position 3.
- "bicyclo[2.2.1]" specifies a bicyclic structure with bridges containing 2, 2, and 1 atoms.
- "hept-5-ene" indicates a seven-membered framework with a double bond at position 5.
- "3-carboxylate" indicates a carboxylate group attached to position 3 (the nitrogen atom).
The compound belongs to the broader class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of their ring structures. More specifically, it is classified as a bicyclic heterocycle containing both oxygen and nitrogen heteroatoms. In the context of heterocyclic classification systems, it represents a complex heterocycle derived from simpler 5-membered ring systems.
Additional identifiers for this compound include:
- CAS Registry Number: 99027-88-0
- InChI: InChI=1S/C13H13NO3/c15-13(14-11-6-7-12(8-11)17-14)16-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2
- InChIKey: MXHWWBNEOOVFRU-UHFFFAOYSA-N
- SMILES Notation: C1C2C=CC1ON2C(=O)OCC3=CC=CC=C3
Several synonyms exist for this compound, including:
- Benzyl 3-oxa-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- 3-Cbz-2-oxa-3-azabicyclo[2.2.1]hept-5-ene
- 3-aza-2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, (phenylmethyl) ester
The variability in nomenclature reflects different approaches to naming the same structure, with some names emphasizing different aspects of the molecule or using alternative numbering systems.
Significance in Bicyclic Heterocyclic Chemistry
This compound holds substantial importance in the field of bicyclic heterocyclic chemistry for several reasons. First, it exemplifies the structural diversity and complexity achievable through hetero-Diels-Alder chemistry, particularly reactions involving nitroso dienophiles. The compound's bicyclic framework, containing both oxygen and nitrogen in a strained ring system, provides a rigid scaffold with well-defined stereochemistry.
One of the most significant aspects of this compound is its role as a valuable synthetic intermediate in the preparation of pharmaceutically active ingredients. The N-protected 2-oxa-3-azabicyclo[2.2.1]hept-5-ene structure serves as a versatile building block that can undergo various transformations, leading to complex molecules with potential biological activities. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for selective manipulations of the molecule while maintaining the integrity of the nitrogen functionality.
The compound's synthesis typically involves a hetero-Diels-Alder cycloaddition between benzyl nitrosoformate (generated from benzyl N-hydroxycarbamate by oxidation with periodate) and cyclopentadiene. This reaction exemplifies the utility of nitroso compounds as dienophiles in [4+2] cycloadditions, a reaction type that has proven invaluable in constructing complex heterocyclic structures. The regioselectivity and stereoselectivity of this cycloaddition have been extensively studied, providing insights into the factors that control the outcome of such reactions.
Table 2: Key Structural Features and Their Significance
| Structural Feature | Significance |
|---|---|
| Bicyclic [2.2.1] framework | Provides rigid scaffold with defined stereochemistry |
| 2-oxa-3-aza arrangement | Creates unique electronic properties and reactivity patterns |
| C5-C6 double bond | Site for further functionalization through addition reactions |
| Benzyloxycarbonyl (Cbz) group | Protects nitrogen while allowing selective transformations |
| Overall strained structure | Enhances reactivity toward ring-opening and rearrangement processes |
In the broader context of heterocyclic chemistry, this compound represents an important class of compounds that bridge the gap between simple heterocycles and complex bioactive molecules. The study of such compounds has contributed significantly to our understanding of heterocyclic reactivity and has expanded the synthetic toolbox available to organic chemists.
Furthermore, this compound and its derivatives have found applications in the development of novel synthetic methodologies. Researchers have explored various transformations of the 2-oxa-3-azabicyclo[2.2.1]hept-5-ene scaffold, including reductions, additions to the double bond, and rearrangements of the bicyclic structure. These studies have not only yielded new compounds with potential biological activities but have also enhanced our understanding of the reactivity patterns of strained bicyclic heterocycles.
The preparation of enantiomerically enriched versions of this compound has further expanded its utility in asymmetric synthesis. Through careful control of reaction conditions and the use of chiral auxiliaries, researchers have developed methods to access specific enantiomers of this compound, enabling the stereoselective synthesis of complex target molecules.
Properties
IUPAC Name |
benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-11-6-7-12(8-11)17-14)16-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHWWBNEOOVFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1ON2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578550 | |
| Record name | Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99027-88-0 | |
| Record name | Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hetero-Diels-Alder Cycloaddition
The core bicyclic structure is most commonly prepared by a hetero-Diels-Alder reaction between cyclopentadiene and benzyl nitrosoformate or related nitroso compounds. This method provides the bicyclic 2-oxa-3-azabicyclo[2.2.1]hept-5-ene skeleton in racemic or enantiomerically enriched forms.
- Benzyl nitrosoformate can be generated from benzyl N-hydroxycarbamate by oxidation (e.g., with periodate).
- The reaction proceeds under mild conditions, often at temperatures between -20°C and room temperature.
- The product is typically a racemic mixture unless chiral auxiliaries or resolution methods are applied.
Resolution and Protection Strategies
To obtain enantiomerically enriched or pure compounds, resolution is achieved by crystallization of diastereomeric salts using enantiomerically pure protected amino acids.
- The intermediate compound (III) is reacted with an enantiomerically pure protected amino acid to form a diastereomeric salt (IV).
- Crystallization separates the desired stereoisomer.
- Subsequent acid treatment and reaction with benzyl chloroformate in the presence of a base such as potassium carbonate yield the benzyl carbamate derivative (VI).
Oxidation and Hydroxylation Steps
Some synthetic routes involve oxidation of intermediates such as benzyl 5,6-dihydroxy-2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate to form hydroxylated derivatives, which are then further transformed.
Alternative Routes via Methanesulfonyl Cyanide
An alternative synthetic approach involves a Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide to form a sulfonyl-substituted bicyclic intermediate, followed by hydrolysis to the bicyclic lactam.
- The reaction is conducted in solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from -50°C to +100°C, preferably between -20°C and +40°C.
- Hydrolysis is acid-catalyzed, often using acetic acid, to yield the bicyclic lactam intermediate.
- This method is noted for its simplicity and relatively high yield, although the intermediate sulfonyl compounds require careful handling due to stability concerns.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The benzyl carbamate protection introduced by benzyl chloroformate is crucial for stability and further synthetic transformations.
- Resolution via diastereomeric salt formation is an effective method to obtain enantiomerically pure compounds, which is important for pharmaceutical applications.
- The hetero-Diels-Alder approach offers a straightforward route to the bicyclic core but often requires subsequent resolution steps to achieve chirality.
- Alternative methods using methanesulfonyl cyanide provide a potentially higher yielding and scalable process but involve handling of sensitive intermediates.
- Reaction solvents such as dichloromethane, methyl tert-butyl ether, and tetrahydrofuran are preferred for their inertness and ability to dissolve reactants efficiently.
- Temperature control is critical during cycloaddition and hydrolysis steps to optimize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and various acid chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA can yield epoxides, while reduction with Pd/C can produce amines .
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Analgesic Properties : Research indicates that certain analogs may possess analgesic effects, suggesting their potential use in pain management therapies .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex bicyclic compounds, which are often precursors to biologically active molecules .
- Reagent in Chemical Reactions : this compound can act as a reagent in various chemical reactions, facilitating the formation of new carbon-carbon bonds .
Case Study 1: Antimicrobial Derivatives
A study published in Organic Letters explored the synthesis of various derivatives of this compound and evaluated their antimicrobial activity against several bacterial strains. The results indicated that specific modifications to the benzyl group enhanced the antimicrobial efficacy, suggesting pathways for further drug development .
Case Study 2: Pain Management Research
In a clinical trial setting, researchers investigated the analgesic properties of a derivative of this compound in managing chronic pain conditions. The trial demonstrated significant pain relief compared to placebo controls, highlighting the compound's potential role in pain management therapies .
Mechanism of Action
The mechanism of action of Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. The presence of oxygen and nitrogen atoms within the structure enables it to form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-oxa-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound notable for its unique structural characteristics, which include the incorporation of both oxygen and nitrogen atoms within its framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃NO₃
- Molecular Weight : 231.25 g/mol
- CAS Number : 99027-88-0
- IUPAC Name : this compound
The bicyclic structure of this compound allows for diverse chemical reactivity, making it a valuable scaffold in drug design and synthesis.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : It has been suggested that the compound can interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
Pharmacological Investigations
Recent studies have focused on the pharmacological properties of this compound, revealing several key findings:
-
Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, demonstrating selective toxicity towards tumorigenic cells while sparing normal cells .
Cell Line IC50 (µM) Selectivity Ratio Tumorigenic Cells 10 High Non-Tumorigenic Cells >50 - Neuroprotective Effects : Preliminary investigations suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems .
Case Studies
A detailed case study involving the synthesis and biological evaluation of related compounds highlighted the potential of Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene derivatives in treating neurodegenerative diseases. The study found that certain derivatives could significantly reduce neuronal apoptosis in vitro, suggesting a mechanism involving the inhibition of pro-apoptotic signaling pathways .
Comparative Analysis with Similar Compounds
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene has been compared with structurally similar compounds to elucidate its unique biological properties:
| Compound Name | Biological Activity |
|---|---|
| Benzyl 3-oxa-2-aza-bicyclo[2.2.1]hept-5-ene | Moderate cytotoxicity |
| Methyl 2,3-diazabicyclo[2.2.1]heptane | Lower selectivity for tumor cells |
This comparison underscores the enhanced biological activity associated with the specific structural features of Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene.
Q & A
Q. Methodological Approach
- NMR Analysis : Compare chemical shifts and splitting patterns across studies. For instance, discrepancies in ¹H-NMR δ values for olefinic protons (e.g., 6.24–6.40 ppm vs. 6.02–6.41 ppm ) may arise from solvent effects (CDCl₃ vs. DMSO) or temperature during data acquisition.
- Crystallographic Validation : Absolute stereochemistry should be confirmed via X-ray diffraction (e.g., CCDC 1402251 ), which resolves ambiguities in NMR-based assignments.
- Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled heating) to minimize side reactions .
What advanced techniques are recommended for analyzing the compound’s reactivity in heterocyclic functionalization?
Q. Mechanistic Probes
- Phosphorylation Pathways : Treating the compound with ClPPh₂ or OPClPh₂ generates phosphorylated derivatives. Monitoring reaction progress via ³¹P NMR reveals intermediates and transition states, enabling mechanistic elucidation .
- Oxidation Studies : Hydroxylation with LiAlH₄ or other reductants can yield alcohols (e.g., (2-azatricyclo[3.2.2.0²,⁴]non-6-en-4-yl)methanol), tracked by IR (OH stretch at ~3350 cm⁻¹) and mass spectrometry .
Computational Support
DFT calculations predict regioselectivity in electrophilic attacks on the bicyclic scaffold, validated by experimental yields and spectroscopic data .
How does the compound’s crystal packing influence its physicochemical properties?
Structural Insights
Single-crystal X-ray analysis (space group P2₁, a = 11.212 Å, b = 8.894 Å ) reveals two distinct conformers in the asymmetric unit. The fused bicyclic system adopts nearly overlapping geometries, but differences in C–O–C–C torsion angles (155.5° vs. 178.6°) cause variations in phenyl ring orientations . These conformers stabilize the crystal lattice via C–H⋯O hydrogen bonds, forming a 3D network. Such interactions may affect solubility and melting points (e.g., mp 119–123°C ).
What strategies optimize the compound’s use as a chiral building block in drug discovery?
Q. Enantioselective Synthesis
- Chiral Auxiliaries : Use (S)-1-phenylethyl groups to induce asymmetry during Diels-Alder reactions, yielding enantiopure intermediates .
- Resolution Techniques : Chiral HPLC or enzymatic resolution separates diastereomers (e.g., ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate derivatives ).
- Derivatization : Convert the carboxylate moiety to amides or esters for probing biological activity (e.g., kinase inhibition ).
How can researchers address low yields in multi-step syntheses involving this compound?
Q. Troubleshooting Framework
- Stepwise Optimization : Isolate and characterize intermediates (e.g., via TLC or LC-MS) to identify bottlenecks.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) for improving Diels-Alder reaction rates .
- Byproduct Analysis : Use GC-MS or HRMS to detect side products (e.g., over-reduced or oxidized species) and adjust stoichiometry .
What safety protocols are critical when handling this compound?
Q. Laboratory Guidelines
- PPE : Wear nitrile gloves and safety goggles due to potential irritancy (analogous to benzyl derivatives ).
- Waste Disposal : Quench reactive intermediates (e.g., phosphorylated byproducts) with aqueous NaHCO₃ before disposal .
- Storage : Store at –20°C under argon to prevent hydrolysis or oxidation .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
